2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide 2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246479
InChI: InChI=1S/C10H18N4O/c1-7(2)8(3)13-10(15)6-14-5-9(11)4-12-14/h4-5,7-8H,6,11H2,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide

CAS No.:

Cat. No.: VC18246479

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide -

Specification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
Standard InChI InChI=1S/C10H18N4O/c1-7(2)8(3)13-10(15)6-14-5-9(11)4-12-14/h4-5,7-8H,6,11H2,1-3H3,(H,13,15)
Standard InChI Key JWMJUCBIAGOBAP-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)NC(=O)CN1C=C(C=N1)N

Introduction

2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is a complex organic compound featuring a pyrazole ring and an acetamide functional group. Its molecular formula is C10H18N4O, with a molecular weight of approximately 210.28 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in interacting with enzymes and receptors involved in inflammation and cancer pathways.

Biological Activities and Potential Applications

Research indicates that this compound exhibits significant biological activities, particularly in interacting with enzymes and receptors involved in inflammation and cancer pathways. These interactions are crucial for determining its therapeutic potential and side effects.

Biological ActivityDescription
Inflammation PathwaysInteraction with enzymes involved in inflammation
Cancer PathwaysInteraction with receptors involved in cancer progression

Similar Compounds

Several compounds share structural similarities with 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide. These include:

Compound NameCAS NumberSimilarityKey Features
2-(4-Nitro-1H-pyrazol-1-yl)ethanol42027-81-60.77Contains a nitro group instead of an amino group
3-(1H-Pyrazol-1-yl)propane-1,2-diol98484-49-20.75Features a propane backbone
(1-Methyl-1H-pyrazol-5-yl)methanol84547-61-50.75Has a methyl substitution on the pyrazole
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate802269-97-20.80An ester derivative with potential different reactivity

These compounds highlight the unique aspects of 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide, particularly its specific substituents that influence its biological activity and chemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator